molecular formula C21H16ClN5O3S2 B2420411 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226441-86-6

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2420411
CAS No.: 1226441-86-6
M. Wt: 485.96
InChI Key: ORWFMZPASCMLGA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

This compound, along with its derivatives, has been studied for anticancer activity. Research has shown that derivatives of 5-methyl-4-phenyl thiazole, similar in structure to the compound , have been synthesized and evaluated for their anticancer potential. For instance, compounds with the thiazole moiety have exhibited significant antitumor activities against human lung adenocarcinoma cells (A549) and mouse embryoblast cell line (NIH/3T3), highlighting their selective cytotoxicity towards cancer cells. The specific derivative 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and its analogs have demonstrated high apoptosis induction in cancer cells, indicating a promising avenue for anticancer research (Evren et al., 2019). Additionally, benzothiazole derivatives bearing different heterocyclic rings synthesized from a similar pharmacophoric group have shown considerable anticancer activity against several cancer cell lines (Yurttaş et al., 2015).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-3-2-4-17(9-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWFMZPASCMLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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